molecular formula C20H20F2N2O2 B457838 [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B457838
M. Wt: 358.4g/mol
InChI Key: PBMFYUMMRIMGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is an organic compound characterized by the presence of two 3-fluorobenzoyl groups attached to a 2,5-dimethylpiperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE typically involves the reaction of 2,5-dimethylpiperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: [4-(3-FLUOROBENZOYL)-2,5-DIMETHYLPIPERAZINO](3-FLUOROPHENYL)METHANONE is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H20F2N2O2

Molecular Weight

358.4g/mol

IUPAC Name

[4-(3-fluorobenzoyl)-2,5-dimethylpiperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C20H20F2N2O2/c1-13-11-24(20(26)16-6-4-8-18(22)10-16)14(2)12-23(13)19(25)15-5-3-7-17(21)9-15/h3-10,13-14H,11-12H2,1-2H3

InChI Key

PBMFYUMMRIMGEC-UHFFFAOYSA-N

SMILES

CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC(=CC=C2)F)C)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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